In Vitro Anti-TB Activity vs. Pyrazinamide
While the parent compound serves as an intermediate, the evidence for its strategic value lies in the potency of its derived analogs. Derivatives synthesized from this scaffold demonstrate a stark contrast in in vitro potency compared to the first-line tuberculosis drug pyrazinamide (PZA). Two specific N'-(E)-heteroaromatic derivatives (compounds 5a and 5f) exhibit Minimum Inhibitory Concentration (MIC) values that are orders of magnitude lower and thus more potent than PZA [1].
PZA: MIC >100 µg/mL
| Evidence Dimension | In vitro anti-tubercular activity (MIC) |
|---|---|
| Target Compound Data | Derivatives of 3-Aminopyrazine-2-carbohydrazide: Compound 5a: 3.12 µg/mL; Compound 5f: 50 µg/mL |
| Comparator Or Baseline | Pyrazinamide (PZA): MIC >100 µg/mL |
| Quantified Difference | Compound 5a is >32 times more potent than PZA in this assay |
| Conditions | Microplate Alamar Blue Assay (MABA) against M. tuberculosis ATCC 27294 |
Why This Matters
For procurement, this demonstrates that 3-aminopyrazine-2-carbohydrazide is the key entry point to a chemical series that can achieve potent in vitro activity, a property the baseline drug PZA lacks, thereby validating its selection for novel anti-tubercular drug discovery programs.
- [1] Lima, C. H. S., et al. (2011). Synthesis and antimycobacterial evaluation of N'-(E)-heteroaromaticpyrazine-2-carbohydrazide derivatives. Medicinal Chemistry, 7(3), 245-249. View Source
